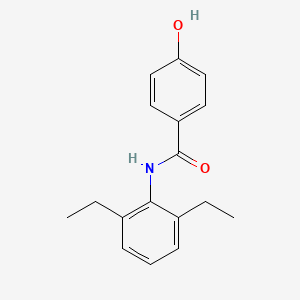

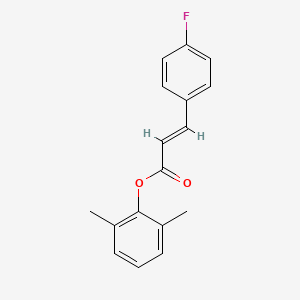

![molecular formula C12H14N4OS2 B5550820 6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5550820.png)

6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This class of compounds, including triazine derivatives, is known for its diverse chemical reactivity and potential pharmacological activities. They often serve as key intermediates in the synthesis of heterocyclic compounds, which are crucial for developing new materials and medicines.

Synthesis Analysis

The synthesis of similar triazine derivatives often involves reactions with ketones, anhydrides, benzoyl chloride, and hydrazine. These processes are detailed with insights into elemental analysis, infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry data to establish the compounds' structures (Mironovich & Kostina, 2012).

Molecular Structure Analysis

Structural studies of triazine derivatives, including crystal structure determination via single-crystal X-ray diffraction, reveal detailed geometric parameters, such as unit-cell dimensions and molecular conformations. These studies provide insights into the molecules' three-dimensional arrangements and intermolecular interactions, contributing to their stability and reactivity (Hakimi, Takjoo, & Massoudi, 2011).

Chemical Reactions and Properties

Reactivity studies show that triazine derivatives can undergo various chemical transformations, including acylation, decarboxylation, and hydrazinolysis, leading to a diverse array of products. These reactions are crucial for modifying the compounds' chemical and physical properties for specific applications (Mironovich, Kostina, & Bozhok, 2012).

科学的研究の応用

Catalytic Activities and Pharmaceutical Applications

- A study conducted by Imamoto et al. (2012) demonstrated the use of tert-butylmethylphosphino groups in ligands for the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands, when used in rhodium complexes, showed excellent enantioselectivities and high catalytic activities, facilitating the efficient preparation of several chiral pharmaceutical ingredients, implying the potential utility of related compounds in catalysis and drug synthesis (Imamoto et al., 2012).

Antimicrobial and Antitumor Activities

- Holla et al. (1999) reported the synthesis of new biologically active thiadiazolotriazinones, exhibiting comparable antibacterial activity to nitrofurazone and moderate antitumor activity against a panel of 60 tumor cell lines (Holla et al., 1999).

- Another study by Castelino et al. (2014) synthesized novel thiadiazolotriazin-4-ones with moderate mosquito-larvicidal and antibacterial activities, suggesting their potential as drug candidates for bacterial pathogens and malaria vector control (Castelino et al., 2014).

Synthetic Methodologies and Chemical Properties

- Ivanov et al. (2017) explored the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines, presenting new methods for obtaining 8-halo-substituted derivatives, highlighting the versatility of triazine derivatives in synthetic chemistry (Ivanov et al., 2017).

Applications in Cell Differentiation

- Linder et al. (2018) outlined the synthesis of structural analogs of 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoic acid with potential cardiogenetic activity. This research demonstrates the utility of triazine derivatives in developing compounds with potential biological applications (Linder et al., 2018).

特性

IUPAC Name |

6-tert-butyl-3-sulfanylidene-4-[(E)-thiophen-2-ylmethylideneamino]-2H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS2/c1-12(2,3)9-10(17)16(11(18)15-14-9)13-7-8-5-4-6-19-8/h4-7H,1-3H3,(H,15,18)/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKPTAZFUDXPFM-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=S)N(C1=O)N=CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=NNC(=S)N(C1=O)/N=C/C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-tert-butyl-4-{[(E)-thiophen-2-ylmethylidene]amino}-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

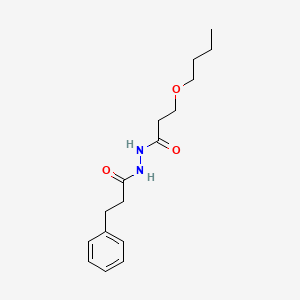

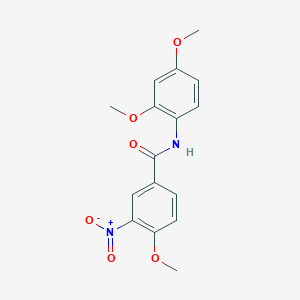

![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550741.png)

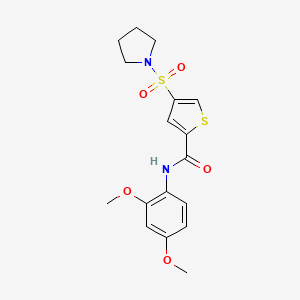

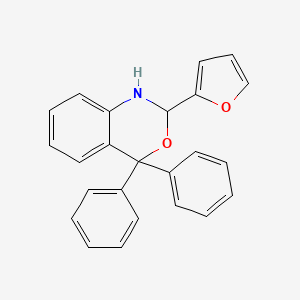

![2-{3-oxo-3-[2-(3-pyridinyl)-1-pyrrolidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5550758.png)

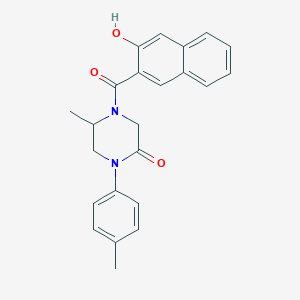

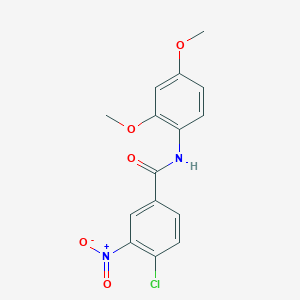

![4-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5550776.png)

![N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550794.png)

![2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550825.png)

![N-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5550837.png)